Sulfametrole

Overview

Description

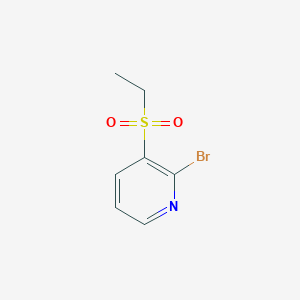

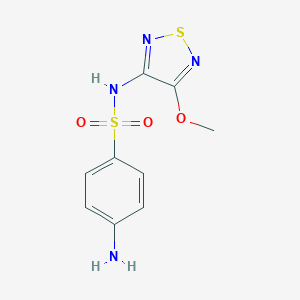

Sulfametrole is a sulfonamide antibacterial compound. It is often used in combination with trimethoprim to treat various bacterial infections. The compound has a molecular formula of C₉H₁₀N₄O₃S₂ and a molar mass of 286.32 g/mol . This compound is known for its effectiveness against a broad spectrum of bacteria, making it a valuable agent in the field of antimicrobial therapy .

Mechanism of Action

Target of Action

Sulfametrole is a sulfonamide antibacterial compound . The primary target of this compound is bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It is a structural analogue of 4-aminobenzoic acid (pABA), an intermediate in the de novo synthesis of folate by some prokaryotes . By inhibiting DHPS, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Biochemical Pathways

The action of this compound affects the folate biosynthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of pABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, the inhibition of this pathway by this compound leads to a decrease in bacterial replication and growth .

Pharmacokinetics

The pharmacokinetics of this compound in critically ill patients undergoing continuous renal replacement therapy (CRRT) has been studied . In these patients, the total plasma clearance (CL tot) and volume of distribution (V) of this compound were significantly higher than in the control group. The study concluded that standard doses of this compound appear to be adequate during CRRT .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, an essential component for bacterial growth, this compound effectively inhibits the growth of bacteria . This makes it an effective treatment for various bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. For example, the risk or severity of renal failure can be increased when this compound is combined with Cyclosporine . Similarly, the therapeutic efficacy of Dapagliflozin can be increased when used in combination with this compound . Therefore, the patient’s medication regimen can significantly influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Sulfametrole interacts with various biomolecules in its role as an antibiotic. It is known to increase the therapeutic efficacy of drugs like Metformin when used in combination . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .

Cellular Effects

This compound has a significant impact on various types of cells, primarily bacterial cells. It is used to treat bacterial infections in different parts of the body, including urinary tract infections, gastrointestinal bacterial infection, genital infection, kidney infection caused by susceptible bacteria, pneumonia, respiratory tract infection, and skin bacterial infection .

Molecular Mechanism

As a sulfonamide antibacterial, it is likely to work by inhibiting bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that in patients on continuous renal replacement therapy, the total plasma clearance and volume of distribution of this compound were significantly higher than in the control group .

Dosage Effects in Animal Models

Animal models are widely used in drug development and could potentially be used to study the dosage effects of this compound .

Metabolic Pathways

As a sulfonamide, it is likely involved in the pathway of folic acid synthesis in bacteria .

Preparation Methods

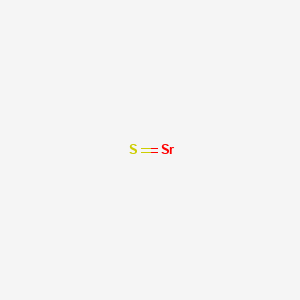

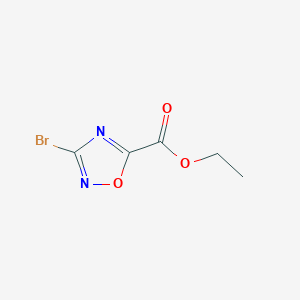

The synthesis of sulfametrole involves the formal condensation of the sulfo group of 4-aminobenzenesulfonic acid with the amino group of 4-methoxy-1,2,5-thiadiazol-3-amine . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonamide bond. Industrial production methods may involve large-scale synthesis using automated processes to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Sulfametrole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sulfametrole has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.

Biology: this compound is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibacterial agents.

Medicine: The compound is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide drugs.

Industry: This compound is used in the pharmaceutical industry for the production of antibacterial medications

Comparison with Similar Compounds

Sulfametrole is similar to other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. it has unique properties that make it particularly effective in combination with trimethoprim. This combination enhances its antibacterial spectrum and reduces the likelihood of bacterial resistance .

Similar compounds include:

Sulfamethoxazole: Another sulfonamide antibacterial used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibacterial used to treat a variety of bacterial infections.

Sulfisoxazole: A sulfonamide antibacterial with a similar mechanism of action.

This compound’s unique structure and combination with trimethoprim make it a valuable compound in the treatment of bacterial infections, particularly those that are resistant to other antibacterial agents .

Properties

IUPAC Name |

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYMGQQVNAMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865655 | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32909-92-5 | |

| Record name | Sulfametrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfametrole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametrole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].

A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by this compound and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].

A: The molecular formula of this compound is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].

A: Yes, spectroscopic studies have been conducted on this compound. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].

A: Yes, studies have explored the stability of this compound in combination with Trimethoprim. These studies revealed that this compound forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].

ANone: There are no reports in the provided research articles suggesting that this compound exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.

A: While the provided articles do not explicitly detail computational studies on this compound, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding this compound's properties and interactions.

A: While the provided articles do not delve into specific SAR studies for this compound, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact this compound's ability to inhibit DHPS and, consequently, its antibacterial efficacy.

A: One study describes the development of an intravenously administrable aqueous solution of this compound and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations is not discussed in these articles.

A: Research indicates that this compound's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both this compound and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].

A: Studies show that this compound effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, this compound concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial this compound concentrations in prostate tissue [].

A: Clinical trials have demonstrated the effectiveness of this compound-Trimethoprim combinations in treating chancroid. A study found a single dose of this compound-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].

A: Resistance to this compound, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].

A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].

ANone: Information regarding the specific toxicology and safety profile of this compound is not extensively discussed in the provided research articles.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound and do not provide detailed information on these topics.

A: Research comparing this compound-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.

A: Research on this compound, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

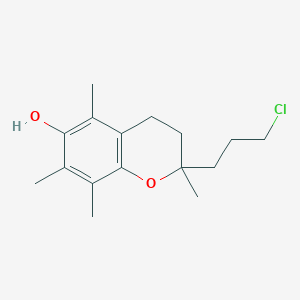

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

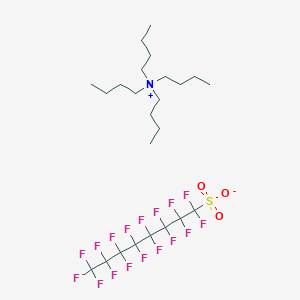

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)